molecular formula C15H26N4O6 B3189308 AC-Ala-ala-ala-ala-ome CAS No. 30802-29-0

AC-Ala-ala-ala-ala-ome

Cat. No.: B3189308
CAS No.: 30802-29-0
M. Wt: 358.39 g/mol
InChI Key: FGFDVLZJGHFRKZ-XKNYDFJKSA-N
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Mechanism of Action

Target of Action

The primary target of AC-Ala-ala-ala-ala-ome is the enzyme elastase . Elastase is a serine protease that breaks down elastin, an important protein in connective tissues. The compound serves as a substrate for the esterolytic activity of elastase .

Mode of Action

This compound interacts with elastase through its esterolytic activity . The enzyme cleaves the methyl ester of this compound much more rapidly than an amide bond . This interaction results in the breakdown of the compound, demonstrating the enzyme’s activity.

Biochemical Pathways

It’s known that the compound is involved in the enzymatic activity of elastase Elastase is part of various biological processes, including tissue remodeling and immune response

Result of Action

The primary result of the action of this compound is the demonstration of the esterolytic activity of elastase . By serving as a substrate for this enzyme, the compound helps to illustrate the enzyme’s function. The cleavage of the compound by elastase could potentially lead to changes at the molecular and cellular level, although the specific effects would depend on the context in which the enzyme is active.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Ala-ala-ala-ala-ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of alanine using an acetyl group. Subsequent steps involve the coupling of additional alanine residues, each protected by a suitable group to prevent unwanted side reactions. The final step involves the esterification of the terminal carboxyl group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently couple amino acids in a controlled manner. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptide substrates .

Chemical Reactions Analysis

Types of Reactions

AC-Ala-ala-ala-ala-ome undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AC-Ala-ala-ala-ala-ome is widely used in scientific research, particularly in the following fields:

Comparison with Similar Compounds

Similar Compounds

    AC-Ala-ala-ala-ala-NH2: Similar to AC-Ala-ala-ala-ala-ome but with an amide group instead of a methyl ester.

    AC-Ala-ala-ala-ala-OH: The free acid form of the peptide.

    AC-Ala-ala-ala-ala-OBn: A benzyl ester derivative

Uniqueness

This compound is unique due to its rapid hydrolysis by elastase compared to other similar compounds. This makes it an ideal substrate for studying the enzyme’s activity and specificity .

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O6/c1-7(16-11(5)20)12(21)17-8(2)13(22)18-9(3)14(23)19-10(4)15(24)25-6/h7-10H,1-6H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23)/t7-,8-,9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFDVLZJGHFRKZ-XKNYDFJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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